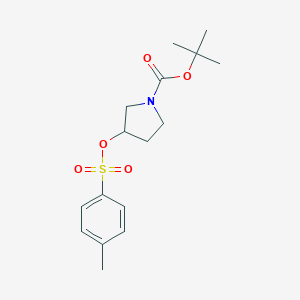

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWACHFODPQVXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544547 | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103057-45-0 | |

| Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a key chiral building block in organic synthesis and pharmaceutical development. This document details the chemical pathway, experimental protocols, and relevant data for the preparation of this compound from its precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Introduction

(R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a valuable intermediate due to the presence of a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring with stereochemical control, making it a crucial component in the synthesis of numerous complex molecules and active pharmaceutical ingredients. The synthesis involves the tosylation of the hydroxyl group of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Chemical Pathway

The synthesis of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a direct tosylation reaction of the corresponding alcohol precursor. The reaction proceeds by the activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Caption: Synthesis pathway for (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Physicochemical Data

A summary of the key compounds involved in the synthesis is provided in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 109431-87-0 | C₉H₁₇NO₃ | 187.24 | Starting material, a chiral alcohol. |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | Tosylating agent. |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base and solvent, scavenges HCl byproduct. |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Alternative base to pyridine. |

| (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 139986-03-1 | C₁₆H₂₃NO₅S | 341.42 | Final product, a versatile chiral intermediate.[1][2] |

Experimental Protocol

The following is a general but detailed protocol for the synthesis of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate based on standard tosylation procedures.[3] Researchers should optimize the reaction conditions for their specific requirements.

Materials:

-

(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous) or Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Brine solution (saturated NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask, add pyridine (1.5 eq.) or triethylamine (1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water and brine solution.[3]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for the synthesis of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

-

Pyridine and dichloromethane are toxic and volatile; avoid inhalation and skin contact.

Conclusion

The synthesis of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a straightforward and efficient process involving the tosylation of the corresponding chiral alcohol. The resulting product is a versatile intermediate for the synthesis of a wide range of chiral compounds with significant applications in medicinal chemistry and drug development. The protocol provided in this guide offers a solid foundation for researchers to produce this valuable building block.

References

In-Depth Technical Guide: (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry. Its stereospecific configuration and the presence of a good leaving group (tosylate) make it an invaluable intermediate in the asymmetric synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant applications in the development of antiviral drugs, specifically HIV and HCV protease inhibitors.

Chemical and Physical Properties

(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled reactions at the C3 position. The tosylate group at the C3 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions with inversion of stereochemistry, a critical step in the synthesis of specific stereoisomers of drug molecules.

Table 1: Chemical and Physical Properties of (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₅S | [1] |

| Molecular Weight | 341.42 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 62-65 °C | [2] |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | [3][4] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

Synthesis of (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

This protocol details the synthesis of the title compound from its precursor, (S)-N-Boc-3-hydroxypyrrolidine.

Materials:

-

(S)-N-Boc-3-hydroxypyrrolidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Workflow for the Synthesis of (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate:

Caption: Synthetic workflow for (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Characterization Data

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.78 (d, 2H), 7.35 (d, 2H), 4.95-4.85 (m, 1H), 3.65-3.40 (m, 4H), 2.45 (s, 3H), 2.10-1.95 (m, 2H), 1.45 (s, 9H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.2, 145.0, 133.8, 130.0, 127.8, 80.5, 79.8, 51.0, 44.2, 33.5, 28.4, 21.6. |

Applications in Drug Development

(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a critical chiral intermediate in the synthesis of several antiviral drugs, most notably the HIV protease inhibitor Darunavir and the HCV protease inhibitor Telaprevir. The defined stereochemistry at the C3 position of the pyrrolidine ring is essential for the high potency and selectivity of these drugs.

Role in the Synthesis of HIV Protease Inhibitors (e.g., Darunavir)

Darunavir is a second-generation HIV-1 protease inhibitor that is highly effective against both wild-type and multidrug-resistant strains of the virus. The synthesis of Darunavir utilizes (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate to introduce the chiral amine component, which is crucial for its binding to the active site of the HIV protease.

HIV Replication Cycle and the Role of Protease:

The Human Immunodeficiency Virus (HIV) replicates by integrating its genetic material into the host cell's DNA.[5] The viral genes are then transcribed and translated into long polyprotein chains. The HIV protease enzyme is responsible for cleaving these polyproteins into smaller, functional proteins, which are essential for the assembly of new, infectious virions.[5][6]

Mechanism of Action of Darunavir:

Darunavir is a competitive inhibitor of the HIV protease. It binds to the active site of the enzyme, preventing the cleavage of the viral polyproteins. This disruption of the viral replication cycle results in the production of immature, non-infectious viral particles.

Caption: HIV replication cycle and the inhibitory action of Darunavir.

Role in the Synthesis of HCV Protease Inhibitors (e.g., Telaprevir)

Telaprevir is a direct-acting antiviral drug used for the treatment of Hepatitis C. It is a potent inhibitor of the HCV NS3/4A serine protease. The synthesis of Telaprevir also relies on chiral intermediates derived from (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate to achieve the correct stereochemistry required for its antiviral activity.

HCV Replication Cycle and the Role of NS3/4A Protease:

The Hepatitis C Virus (HCV) is an RNA virus that replicates in the cytoplasm of host liver cells.[7] Upon entry, the viral RNA is translated into a single large polyprotein. The viral NS3/4A protease is a key enzyme that cleaves this polyprotein at multiple sites to release functional viral proteins necessary for viral replication and assembly.[8]

Mechanism of Action of Telaprevir:

Telaprevir is a covalent, reversible inhibitor of the HCV NS3/4A protease. It forms a stable, yet reversible, bond with the active site serine residue of the protease, thereby blocking its function. This inhibition of polyprotein processing prevents the formation of the viral replication complex and ultimately halts the production of new HCV particles.[9]

Caption: HCV replication cycle and the inhibitory action of Telaprevir.

Conclusion

(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a cornerstone of modern asymmetric synthesis in drug development. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for the construction of complex and highly potent pharmaceutical agents. The successful development of antiviral drugs like Darunavir and Telaprevir underscores the critical importance of this chiral building block in addressing significant global health challenges. Further exploration of its synthetic utility is likely to lead to the discovery of new and improved therapeutic agents.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 3. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine CAS#: 147081-44-5 [m.chemicalbook.com]

- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 6. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

- 7. researchgate.net [researchgate.net]

- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. HCV NS3/4A protease relocalizes CCTα to viral replication sites, enhancing phosphatidylcholine synthesis and viral replication - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectral data for this specific compound, this document presents data from structurally similar analogs alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This information serves as a valuable resource for the characterization and quality control of this important molecule.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 3-[[(4-methylphenyl)sulfonyl]oxy]pyrrolidine-1-carboxylate

-

Stereochemistry: Can exist as (R), (S), and racemic forms.[1][2]

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.8 | d | 2H | Ar-H | Protons on the tosyl group ortho to the sulfonyl group. |

| ~7.4 | d | 2H | Ar-H | Protons on the tosyl group meta to the sulfonyl group. |

| ~5.2 | m | 1H | CH-OTs | Pyrrolidine ring proton attached to the tosyloxy group. |

| ~3.5-3.8 | m | 4H | CH ₂-N-CH ₂ | Pyrrolidine ring protons adjacent to the nitrogen atom. |

| ~2.4 | s | 3H | Ar-CH ₃ | Methyl group protons on the tosyl group. |

| ~2.1-2.3 | m | 2H | CH ₂-CH | Pyrrolidine ring protons. |

| ~1.4 | s | 9H | C(CH ₃)₃ | tert-butyl group protons. |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~154 | C =O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl protecting group. |

| ~145 | Ar-C -S | Aromatic carbon attached to the sulfur atom. |

| ~134 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~130 | Ar-C H | Aromatic carbons meta to the sulfonyl group. |

| ~128 | Ar-C H | Aromatic carbons ortho to the sulfonyl group. |

| ~80 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~78 | C H-OTs | Pyrrolidine ring carbon attached to the tosyloxy group. |

| ~50 | C H₂-N | Pyrrolidine ring carbons adjacent to the nitrogen. |

| ~35 | C H₂-CH | Pyrrolidine ring carbon. |

| ~28 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~22 | Ar-C H₃ | Methyl carbon of the tosyl group. |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Ion | Notes |

| 342.1 | [M+H]⁺ | Expected molecular ion peak in positive ion mode (e.g., ESI+). |

| 364.1 | [M+Na]⁺ | Common adduct observed in ESI+. |

| 286.1 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |

| 242.1 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

| 170.1 | [M-Ts+H]⁺ | Loss of the tosyl group. |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2975 | C-H | Alkane stretching |

| ~1695 | C=O | Carbonyl stretching (urethane) |

| ~1365, 1175 | S=O | Sulfonate stretching (asymmetric and symmetric) |

| ~1160 | C-O | Ester stretching |

| ~1100 | C-N | Amine stretching |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire data in both positive and negative ion modes to observe the molecular ion and potential adducts or fragments.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (for oils): Place a small drop of the liquid sample between two KBr or NaCl plates.

-

Solid Film: Dissolve the solid sample in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Synthesis of Boc-3-OTs-pyrrolidine from N-Boc-3-hydroxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate (Boc-3-OTs-pyrrolidine) from its precursor, N-Boc-3-hydroxypyrrolidine. The tosylation of N-Boc-3-hydroxypyrrolidine is a critical transformation in organic synthesis, converting the hydroxyl group into a tosylate, which is an excellent leaving group. This facilitates subsequent nucleophilic substitution reactions, making Boc-3-OTs-pyrrolidine a valuable chiral intermediate in the development of novel therapeutics. Pyrrolidine-containing compounds are prevalent in numerous FDA-approved drugs, highlighting the importance of versatile building blocks like this for drug discovery.[1][2]

Reaction Scheme

The core of the synthesis involves the reaction of N-Boc-3-hydroxypyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et₃N) or pyridine, and a suitable solvent like dichloromethane (DCM). A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be employed to accelerate the reaction.[3][4]

Figure 1: General reaction scheme for the tosylation of N-Boc-3-hydroxypyrrolidine.

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of Boc-3-OTs-pyrrolidine. All reactions should be conducted under anhydrous conditions in flame-dried glassware and under an inert atmosphere (e.g., nitrogen or argon).[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| (S)-N-Boc-3-hydroxypyrrolidine | C₉H₁₇NO₃ | 187.24 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| 1.0 M Hydrochloric acid (HCl) | HCl | 36.46 |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (approx. 10-15 mL per gram of alcohol).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: To the cooled and stirred solution, add triethylamine (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (0.1-0.2 eq.). Then, add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[4][5]

-

Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes. Afterwards, allow the mixture to warm to room temperature and continue stirring for 4-12 hours.[4][5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Carefully add 1.0 M HCl to quench the reaction and neutralize the excess triethylamine.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][5]

-

-

Purification: The resulting crude product, often an oil or a solid, can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis.

| Component | Molar Eq. | Role | Notes |

| (S)-N-Boc-3-hydroxypyrrolidine | 1.0 | Starting Material | Chiral alcohol precursor. |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | Reagent | Tosylating agent.[4][5] |

| Triethylamine (Et₃N) | 1.5 - 2.0 | Base | Acid scavenger.[4][5] |

| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 | Catalyst | Acylation catalyst.[3][4] |

| Dichloromethane (DCM) | - | Solvent | Anhydrous grade is crucial.[3] |

| Reaction Conditions | |||

| Temperature | 0 °C to Room Temp. | Initial cooling controls reactivity.[5] | |

| Time | 4 - 12 hours | Monitored by TLC. | |

| Product | |||

| Boc-3-OTs-pyrrolidine | Yield: >90% (Typical) | Product | Often a white solid or viscous oil. |

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of Boc-3-OTs-pyrrolidine.

Caption: Experimental workflow for Boc-3-OTs-pyrrolidine synthesis.

References

A Technical Guide to the Chemical Stability and Storage of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate. This key intermediate in pharmaceutical synthesis requires careful handling and storage to maintain its purity and integrity. This document outlines its stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical Profile

This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its structure incorporates a Boc-protected pyrrolidine ring and a tosylate group, rendering it susceptible to specific degradation pathways.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-[[(4-methylphenyl)sulfonyl]oxy]pyrrolidine-1-carboxylate |

| CAS Number | 103057-45-0 |

| Molecular Formula | C₁₆H₂₃NO₅S |

| Molecular Weight | 341.42 g/mol |

| Appearance | White to off-white crystalline powder |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against atmospheric moisture and oxygen, which can participate in degradation. |

| Container | Tightly sealed, light-resistant container. | Prevents exposure to light and moisture. |

| Handling | Use in a well-ventilated area, avoiding inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Standard safe laboratory practice for handling chemical reagents. |

Chemical Stability Profile

The stability of this compound is primarily influenced by its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the tosylate (tosyloxy) leaving group.

Susceptibility to Degradation

The tosylate group is an excellent leaving group, making the 3-position of the pyrrolidine ring susceptible to nucleophilic attack. The Boc group is labile under acidic conditions. Therefore, the compound is expected to be sensitive to:

-

Hydrolysis: Both acidic and basic conditions can promote the hydrolysis of the tosylate and/or the Boc group.

-

Nucleophilic Substitution: The tosylate group can be displaced by various nucleophiles.

-

Thermal Stress: Elevated temperatures can accelerate degradation processes.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are proposed:

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following protocol outlines a typical forced degradation study. The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

| Stress Condition | Methodology |

| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for 24 hours. |

| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at 60°C for 24 hours. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% H₂O₂ in a suitable solvent. Store in the dark at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C in an oven for 48 hours. |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

Initial HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Summary of Quantitative Data

| Stress Condition | % Degradation (Example) | Major Degradation Products (Proposed) |

| 0.1 M HCl, 60°C, 24h | 15% | 3-(Tosyloxy)pyrrolidine, tert-Butyl 3-hydroxypyrrolidine-1-carboxylate |

| 0.1 M NaOH, 60°C, 24h | 25% | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate |

| 3% H₂O₂, RT, 24h | < 5% | N-oxide derivatives |

| 80°C, 48h | < 2% | - |

| Photolytic (UV/Vis) | < 2% | - |

Conclusion

This compound is a moderately stable compound that requires refrigerated and dry storage conditions to prevent degradation. Its primary liabilities are the acid-labile Boc group and the nucleophilically sensitive tosylate group. For researchers, scientists, and drug development professionals, understanding these instabilities is critical for ensuring the quality of synthetic intermediates and the final active pharmaceutical ingredients. The implementation of a robust stability-indicating analytical method is essential for monitoring the purity of this compound throughout its lifecycle.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of a wide array of complex molecules. This document summarizes its key physical data, outlines a general synthetic and purification protocol, and discusses its role as a crucial intermediate in the development of novel therapeutics.

Core Physical and Chemical Data

This compound is a chiral synthetic intermediate. It exists as a racemic mixture and as individual (R) and (S) enantiomers. The physical state of the compound is typically a yellow to colorless oil.[1] Key identifying information is summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 3-[[(4-methylphenyl)sulfonyl]oxy]pyrrolidine-1-carboxylate | |

| Synonyms | 1-Boc-3-(tosyloxy)pyrrolidine, tert-Butyl 3-(p-toluenesulfonyloxy)pyrrolidine-1-carboxylate | |

| Molecular Formula | C₁₆H₂₃NO₅S | [2][3] |

| Molecular Weight | 341.42 g/mol | [2][3] |

| CAS Number | 103057-45-0 (racemic) | |

| 139986-03-1 ((R)-enantiomer) | [2] | |

| 371240-55-0 ((S)-enantiomer) | [4] | |

| Physical State | Yellow to colorless oil | [1] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively detailed in publicly available literature, a general methodology for its synthesis and purification provides insight into its handling and characteristics.

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the tosylation of the corresponding alcohol precursor, tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. The purification of the final product is crucial for its use in subsequent synthetic steps and is generally achieved through column chromatography.

Synthesis and Purification Workflow

Experimental Details:

-

Tosylation: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, a base like pyridine or triethylamine is added, followed by the dropwise addition of tosyl chloride. The reaction is typically stirred at 0°C for a period and then allowed to warm to room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system, often a gradient of hexane and ethyl acetate, to yield the pure this compound.

Role in Drug Development

This compound serves as a key chiral building block in the synthesis of various pharmaceutical compounds. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the C3 position of the pyrrolidine ring. The Boc protecting group on the nitrogen allows for controlled reactions at other sites of a target molecule. This functionality makes it a valuable intermediate in the synthesis of compounds targeting a range of biological pathways, including those involved in neurological disorders and infectious diseases.

While a specific signaling pathway directly modulated by this intermediate is not applicable as it is a synthetic building block, its incorporation into final drug molecules is critical. The logical workflow for its use in medicinal chemistry is outlined below.

Medicinal Chemistry Workflow

This workflow illustrates the progression from identifying a biological target to the synthesis of a potential drug candidate using the pyrrolidine scaffold provided by this compound, followed by rigorous preclinical testing and eventual progression into clinical development. Its utility lies in providing a stereochemically defined core that can be further elaborated to achieve desired pharmacological properties.

References

Chiral Pool Synthesis from Boc-3-hydroxypyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of (R)- and (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Boc-3-hydroxypyrrolidine) as versatile chiral building blocks in drug discovery and development. Leveraging the inherent stereochemistry of these synthons, this document details key synthetic transformations, including stereochemical inversion, O-alkylation, and the synthesis of chiral amines, which are pivotal in the construction of a diverse array of biologically active molecules. This guide furnishes detailed experimental protocols, quantitative data for key reactions, and visual workflows to empower researchers in the efficient and stereoselective synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of Boc-3-hydroxypyrrolidine in Chiral Pool Synthesis

Chiral pool synthesis, a strategy that utilizes readily available enantiopure starting materials derived from nature, is a cornerstone of modern asymmetric synthesis. (R)- and (S)-Boc-3-hydroxypyrrolidine are exemplary chiral building blocks, offering a rigid pyrrolidine scaffold with a defined stereocenter at the C3 position. The presence of a Boc-protected amine and a secondary alcohol provides orthogonal handles for a wide range of chemical modifications. This versatility makes them indispensable in the synthesis of numerous active pharmaceutical ingredients (APIs), including muscarinic receptor agonists, neurokinin (NK) receptor antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[3]

Core Synthetic Transformations

The strategic application of Boc-3-hydroxypyrrolidine in chiral pool synthesis hinges on a series of fundamental and reliable chemical transformations. This section details the experimental protocols for these key reactions, providing a foundation for the synthesis of more complex target molecules.

N-Boc Protection of 3-Hydroxypyrrolidine

The initial step in utilizing 3-hydroxypyrrolidine from the chiral pool often involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed due to the stability of the Boc group under a variety of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of (R)-3-Hydroxypyrrolidine [4]

-

Materials: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes).

-

| Reagent | Molar Ratio | Typical Yield | Purity | Reference |

| (Boc)₂O | 1.1 eq | >95% | >98% | [4] |

Stereochemical Inversion of the Hydroxyl Group via Mitsunobu Reaction

The ability to invert the stereochemistry at the C3 position of Boc-3-hydroxypyrrolidine significantly expands its utility, providing access to the enantiomeric series of downstream intermediates. The Mitsunobu reaction is a powerful and reliable method for achieving this inversion with high fidelity.

Experimental Protocol: Mitsunobu Inversion of (R)-Boc-3-hydroxypyrrolidine to (S)-Boc-3-azidopyrrolidine

-

Materials: (R)-(-)-N-Boc-3-pyrrolidinol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add diphenylphosphoryl azide (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes) to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

-

| Starting Material | Product | Reagents | Solvent | Yield | ee | Reference |

| (R)-Boc-3-hydroxypyrrolidine | (S)-Boc-3-azidopyrrolidine | PPh₃, DIAD, DPPA | THF | 85-95% | >99% | This guide |

Subsequent reduction of the azide provides access to (S)-Boc-3-aminopyrrolidine.

O-Alkylation of the Hydroxyl Group

Functionalization of the hydroxyl group through alkylation opens avenues for the synthesis of a wide range of ethers, which can be key fragments in various bioactive molecules.

Experimental Protocol: O-Alkylation of (R)-Boc-3-hydroxypyrrolidine

-

Materials: (R)-Boc-3-hydroxypyrrolidine, Sodium hydride (NaH), Alkyl halide (e.g., benzyl bromide), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of (R)-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Starting Material | Alkylating Agent | Product | Yield | Reference |

| (R)-Boc-3-hydroxypyrrolidine | Benzyl bromide | (R)-1-Boc-3-(benzyloxy)pyrrolidine | 80-90% | This guide |

Synthesis of Chiral Amines via Mesylation and Azide Displacement

A common and efficient two-step sequence to convert the hydroxyl group into a primary amine with inversion of stereochemistry involves mesylation followed by nucleophilic substitution with azide and subsequent reduction.

Experimental Protocol: Synthesis of (S)-Boc-3-aminopyrrolidine from (R)-Boc-3-hydroxypyrrolidine [5]

-

Step 1: Mesylation

-

Materials: (R)-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve (R)-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.[5]

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

-

-

-

Step 2: Azide Displacement and Reduction

-

Materials: Crude mesylate from Step 1, Sodium azide (NaN₃), Dimethylformamide (DMF), Palladium on carbon (Pd/C), Methanol (MeOH).

-

Procedure:

-

Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide.

-

Dissolve the crude azide in methanol and add 10% Pd/C (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite, and concentrate the filtrate to obtain (S)-Boc-3-aminopyrrolidine.

-

-

| Starting Material | Product | Overall Yield (2 steps) | ee | Reference |

| (R)-Boc-3-hydroxypyrrolidine | (S)-Boc-3-aminopyrrolidine | 60-70% | >99% | [5] |

Applications in the Synthesis of Bioactive Molecules

The synthetic methodologies described above are instrumental in the construction of a wide range of pharmacologically active compounds. This section highlights the application of Boc-3-hydroxypyrrolidine in the synthesis of key therapeutic agents.

Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors are implicated in various physiological processes, and their modulation is a key strategy for treating neurological disorders. (R)-Boc-3-hydroxypyrrolidine is a crucial precursor for the synthesis of selective M1 and M3 muscarinic receptor agonists.

Synthetic Workflow: Synthesis of a Muscarinic Agonist Precursor

Caption: Synthetic workflow for a muscarinic agonist precursor.

Neurokinin (NK) Receptor Antagonists

NK1 and NK3 receptor antagonists are being investigated for the treatment of depression, anxiety, and other CNS disorders. The pyrrolidine scaffold derived from Boc-3-hydroxypyrrolidine often serves as a central structural element in these antagonists.[6]

Synthetic Workflow: Core Synthesis of an NK1 Receptor Antagonist

Caption: Core synthesis of an NK1 receptor antagonist.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many potent and selective DPP-4 inhibitors incorporate a chiral pyrrolidine moiety derived from Boc-3-hydroxypyrrolidine.[7][8]

Synthetic Workflow: Synthesis of a DPP-4 Inhibitor Scaffold

Caption: Synthesis of a DPP-4 inhibitor scaffold.

Conclusion

(R)- and (S)-Boc-3-hydroxypyrrolidine are invaluable chiral building blocks that provide a reliable and versatile platform for the stereoselective synthesis of a wide range of complex and biologically active molecules. The synthetic transformations and strategies outlined in this technical guide, including stereochemical inversion, O-alkylation, and the synthesis of chiral amines, underscore the broad applicability of these synthons in modern drug discovery. The detailed experimental protocols and quantitative data provided herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the efficient and predictable synthesis of novel therapeutic agents. The continued exploration of the synthetic potential of Boc-3-hydroxypyrrolidine is expected to lead to the discovery of new and improved medicines.

References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 6. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a key intermediate in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide array of 3-substituted pyrrolidine derivatives. The pyrrolidine motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The tosylate group at the 3-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions (typically SN2), allowing for the introduction of diverse functional groups with high regioselectivity and often with inversion of stereochemistry. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures its stability during these transformations and can be readily removed under acidic conditions for further synthetic manipulations.

These application notes provide detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including azide, amine, and thiol representatives.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution at the C-3 position of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic for reactions involving good leaving groups on secondary carbons. The reaction involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of the stereochemical configuration at this center.

Caption: General SN2 reaction mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the substitution of the tosyl group with azide, amine, and thiol nucleophiles.

Protocol 1: Synthesis of tert-Butyl 3-azidopyrrolidine-1-carboxylate

This protocol describes the conversion of the tosyl group to an azide group, a versatile functional group for "click chemistry" and subsequent reduction to an amine.

Reaction Scheme:

Caption: Synthesis of tert-Butyl 3-azidopyrrolidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting tert-butyl 3-azidopyrrolidine-1-carboxylate by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with care, avoiding high temperatures and shock.

Protocol 2: Synthesis of tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate

This protocol details the displacement of the tosylate group with a primary amine nucleophile, benzylamine.

Reaction Scheme:

Caption: Synthesis of tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.5 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine) (2.0 - 3.0 eq)

-

Anhydrous acetonitrile or DMF

-

Deionized water

-

Ethyl acetate or Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 60-80 °C and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate or DCM and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate.

Protocol 3: Synthesis of tert-Butyl 3-(benzylthio)pyrrolidine-1-carboxylate

This protocol describes the displacement of the tosylate group with a thiol nucleophile, benzyl mercaptan.

Reaction Scheme:

Caption: Synthesis of tert-Butyl 3-(benzylthio)pyrrolidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzyl mercaptan (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous DMF or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzyl mercaptan in anhydrous DMF to the suspension and stir for 30 minutes at 0 °C.

-

Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain tert-butyl 3-(benzylthio)pyrrolidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Sodium Azide | tert-Butyl 3-azidopyrrolidine-1-carboxylate | DMF | - | 80-90 | 12-24 | > 90 |

| Benzylamine | tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate | Acetonitrile | K₂CO₃ | 60-80 | 16-24 | 80-95 |

| Benzyl mercaptan | tert-Butyl 3-(benzylthio)pyrrolidine-1-carboxylate | DMF | NaH | 0 to RT | 4-12 | > 90 |

Experimental Workflow Visualization

The general workflow for a nucleophilic substitution reaction with this compound followed by purification and characterization is outlined below.

Application Notes and Protocols for the Synthesis of 3-Amino-Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the nucleophilic substitution reaction of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate with primary and secondary amines. This reaction is a crucial step in the synthesis of various 3-substituted pyrrolidine derivatives, which are important building blocks in medicinal chemistry and drug discovery. The tosyl group at the 3-position of the Boc-protected pyrrolidine serves as an excellent leaving group, facilitating its displacement by a wide range of amine nucleophiles.

Reaction Principle and Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the carbon atom bearing the tosylate leaving group, leading to inversion of stereochemistry at this center. The reaction is typically carried out in a polar aprotic solvent in the presence of a mild base to neutralize the p-toluenesulfonic acid byproduct.

Caption: General reaction pathway for the synthesis of 3-amino-pyrrolidine derivatives.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of the starting material and the subsequent reaction with amines.

Protocol 1: Synthesis of this compound

Materials:

-

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Sodium sulfate (Na2SO4), anhydrous

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Reaction with Primary and Secondary Amines

Materials:

-

This compound

-

Primary or secondary amine

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Acetonitrile or Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol or Ethyl acetate/Hexanes mixture

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

-

Add the desired primary or secondary amine (1.2-1.5 eq.) and potassium carbonate (1.5 eq.).

-

Stir the reaction mixture at 40-60 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-pyrrolidine derivative.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 3-amino-pyrrolidine derivatives.

Caption: General experimental workflow for the synthesis of 3-amino-pyrrolidine derivatives.

Data Presentation

The following table summarizes the reaction conditions and expected yields for the reaction of this compound with representative amines. Yields are dependent on the nucleophilicity of the amine and adherence to the protocol.[1]

| Amine Nucleophile (R-NH2) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Benzylamine | Acetonitrile | K2CO3 | 50 | 16 | 85 - 95 |

| Aniline | DMF | K2CO3 | 60 | 24 | 70 - 80 |

| Morpholine | Acetonitrile | Et3N | 40 | 18 | 80 - 90 |

| Piperidine | Acetonitrile | K2CO3 | 40 | 16 | 85 - 95 |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of 3-Aminopyrrolidines using N-Boc-3-Tosyloxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrrolidine scaffold is a privileged structural motif found in numerous biologically active compounds, making it a valuable building block in medicinal chemistry and drug discovery. Its derivatives have shown significant potential as inhibitors of key signaling pathways, including those mediated by phosphoinositide 3-kinases (PI3K) and CC chemokine receptor 2 (CCR2). This document provides detailed protocols for the synthesis of N-Boc-protected 3-aminopyrrolidines through the nucleophilic substitution of the versatile intermediate, N-Boc-3-tosyloxypyrrolidine (Boc-3-OTs-pyrrolidine).

Introduction

Chiral pyrrolidines are fundamental components in the development of new therapeutic agents. The 3-amino-substituted variant, in particular, serves as a versatile scaffold for creating libraries of compounds for screening and lead optimization. The use of N-tert-butoxycarbonyl (Boc) protected N-Boc-3-tosyloxypyrrolidine provides a robust and efficient method for introducing a wide range of amino functionalities at the C3 position. The tosylate group acts as an excellent leaving group, facilitating SN2 reactions with various primary and secondary amines. The Boc protecting group ensures the stability of the pyrrolidine nitrogen and can be readily removed under acidic conditions to yield the final product.

General Reaction Scheme

The synthesis involves a two-step process: 1) Nucleophilic substitution of the tosylate group on N-Boc-3-tosyloxypyrrolidine with a desired amine, and 2) Subsequent deprotection of the Boc group to yield the final 3-aminopyrrolidine derivative.

Caption: General two-step synthesis of 3-aminopyrrolidines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-3-(substituted-amino)pyrrolidines

This protocol describes the nucleophilic substitution reaction between N-Boc-3-tosyloxypyrrolidine and an amine nucleophile. The reaction proceeds with an inversion of stereochemistry at the C3 position (e.g., (R)-Boc-3-OTs-pyrrolidine will yield the (S)-3-aminopyrrolidine derivative).

Materials:

-

(R)- or (S)-N-Boc-3-tosyloxypyrrolidine

-

Primary or secondary amine (1.2 - 2.0 equivalents)

-

Anhydrous potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add N-Boc-3-tosyloxypyrrolidine (1.0 eq).

-

Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

-

Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(substituted-amino)pyrrolidine.

Protocol 2: Boc-Deprotection of N-Boc-3-(substituted-amino)pyrrolidine

This protocol describes the removal of the Boc protecting group to yield the final 3-aminopyrrolidine product, typically as a salt.

Materials:

-

N-Boc-3-(substituted-amino)pyrrolidine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-dioxane

-

Diethyl ether (Et2O)

-

Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

-

Dissolve the N-Boc-protected amine (1.0 eq) in DCM (or 1,4-dioxane).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Co-evaporate with toluene or DCM (2-3 times) to ensure complete removal of residual acid.

-

Triturate the resulting residue with diethyl ether to precipitate the product as a salt (TFA or HCl salt).

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final 3-aminopyrrolidine derivative.

Data Presentation: Representative Syntheses

The following table summarizes representative examples for the synthesis of various N-Boc-3-aminopyrrolidines from (R)-N-Boc-3-tosyloxypyrrolidine.

| Entry | Amine Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | DMF | K2CO3 | 80 | 16 | 85 |

| 2 | Morpholine | CH3CN | K2CO3 | 85 | 18 | 92 |

| 3 | Aniline | DMF | Et3N | 100 | 24 | 78 |

| 4 | Piperidine | DMF | K2CO3 | 80 | 12 | 90 |

Note: The yields are illustrative for typical SN2 reactions on this substrate and may vary based on specific reaction conditions and the nature of the amine.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 3-aminopyrrolidines.

Application in Signaling Pathways

3-Aminopyrrolidine derivatives have been identified as potent inhibitors of critical cellular signaling pathways implicated in diseases such as cancer and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/Akt signaling pathway.

CCR2 Chemokine Signaling Pathway

The CCR2 receptor and its ligand MCP-1 (CCL2) are key mediators of monocyte and macrophage recruitment to sites of inflammation, playing a role in diseases like atherosclerosis and rheumatoid arthritis.

Caption: Antagonism of the CCR2 signaling pathway.

Conclusion

The synthesis of 3-aminopyrrolidines via nucleophilic substitution of N-Boc-3-tosyloxypyrrolidine is a highly effective and versatile method for accessing a diverse range of compounds. The protocols provided herein offer a reliable foundation for researchers in drug discovery to generate novel molecules for targeting critical disease pathways. The adaptability of this method to various amine nucleophiles makes it an invaluable tool for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Application of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate in Medicinal Chemistry: A Versatile Chiral Building Block

Introduction

Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the stereoselective synthesis of 3-substituted pyrrolidine derivatives. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of the tosyl group at the 3-position makes it an excellent leaving group for nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) group provides a stable protecting group for the pyrrolidine nitrogen, allowing for a wide range of chemical transformations. This application note details the use of this versatile intermediate in the synthesis of key precursors for medicinally relevant compounds, with a focus on Janus kinase (JAK) inhibitors.

Application in the Synthesis of a Precursor for JAK Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathway of numerous cytokines and growth factors, making them attractive targets for the treatment of autoimmune diseases and cancer. Several JAK inhibitors feature a substituted pyrrolidine or piperidine core, and the stereochemistry of these substituents is often crucial for their biological activity.

While a direct synthesis of a marketed drug starting from this compound is not prominently featured in publicly available literature, its application in constructing key chiral intermediates is a critical step in the development of such therapeutic agents. The following sections describe a representative synthetic application.

Synthesis of a Chiral 3-Aminopyrrolidine Intermediate

A key transformation involving this compound is its conversion to the corresponding chiral 3-aminopyrrolidine derivative. This is typically achieved through a nucleophilic substitution reaction with an azide source, followed by reduction. The resulting chiral amine is a versatile precursor for a variety of medicinal compounds.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate

This protocol describes the nucleophilic substitution of the tosyl group with an azide anion.

-

Materials:

-

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

-

Experimental Protocol: Reduction of (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate to (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate

This protocol outlines the reduction of the azide to the corresponding primary amine.

-

Materials:

-

(R)-tert-butyl 3-azidopyrrolidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-